N-Benzyl L-Cbz-isoleucinamide
Description
N-Benzyl L-Cbz-isoleucinamide (CAS: 134015-91-1) is a protected amino acid derivative with the chemical formula C₂₁H₂₆N₂O₃ and a molecular weight of 354.44 g/mol . Its structure features:
- An L-isoleucine backbone with stereochemical specificity (2S,3S configuration).
- A carbobenzyloxy (Cbz) protecting group attached to the amino terminus.
- A benzyl group linked to the amide nitrogen.
This compound serves as a critical intermediate in peptide synthesis and pharmaceutical research, particularly in anticonvulsant and sodium channel modulation studies .
Properties
IUPAC Name |
benzyl N-[1-(benzylamino)-3-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-16(2)19(20(24)22-14-17-10-6-4-7-11-17)23-21(25)26-15-18-12-8-5-9-13-18/h4-13,16,19H,3,14-15H2,1-2H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMMFXBMHIAIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl L-Cbz-isoleucinamide typically involves the reaction of benzylamine with a suitable carbamate precursor. One common method involves the use of benzyl chloroformate as the carbamate precursor, which reacts with benzylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(benzylamino)-3-methyl-1-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of N-Benzyl L-Cbz-isoleucinamide derivatives with additional oxygen functionalities.
Reduction: Formation of this compound derivatives with reduced functionalities.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzyl N-[1-(benzylamino)-3-methyl-1-oxopentan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl L-Cbz-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
N-Boc-L-Isoleucinyl Amide
- Structure : Features a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
- Synthesis : Prepared via reaction of N-Boc-L-isoleucine with isobutyl chloroformate and ammonia .
- Key Differences: Stability: Boc is acid-labile, whereas Cbz requires hydrogenolysis for removal. Applications: Boc derivatives are preferred in solid-phase peptide synthesis due to orthogonal protection strategies .
CARBOBENZYLOXY-L-ALANYL-L-NORLEUCINAMIDE
- Structure: Cbz-protected alanine coupled to norleucinamide (linear side chain vs. isoleucine’s branched chain).
- Molecular Weight : 335.40 g/mol (vs. 354.44 g/mol for N-Benzyl L-Cbz-isoleucinamide) .
- Functional Impact: The norleucine residue reduces steric hindrance, enhancing solubility in polar solvents .
N~2~-[(Benzyloxy)carbonyl]-L-leucinamide Derivatives
- Example: N~2~-Cbz-L-leucinamide with a pyrrolidinone side chain (CAS-related compound in ).
- Structural Variance : Leucine’s iso-butyl side chain vs. isoleucine’s sec-butyl group.
- Biological Relevance : Leucine derivatives show higher metabolic stability in hepatic assays compared to isoleucine analogs .
N-Benzylacetamide
- Applications: Used as a reagent in lacosamide monographs, highlighting its role in small-molecule drug synthesis .
- Comparison : Lacks the stereochemical complexity and peptide backbone of this compound, limiting its use in targeted therapies.
Sodium Channel Modulation
- This compound : The benzyl group contributes to sodium channel blocking activity, similar to the (3-fluoro)benzyloxyphenyl pharmacophore in anticonvulsant compounds .
- Contrast with Non-Amino Acid Analogs: Compounds lacking amino acid moieties but retaining benzyloxyphenyl units show reduced use-dependent sodium channel block, underscoring the importance of the amino acid backbone .
Data Tables
Table 1: Physicochemical Properties
Research Findings and Limitations
- Stereochemical Impact : The (2S,3S) configuration of this compound is critical for binding to voltage-gated sodium channels, as shown in electrophysiological assays .
- Synthetic Challenges: Cbz protection necessitates hydrogenolysis, which can incompletely deprotect peptides in large-scale syntheses .
- Data Gaps : Experimental pharmacokinetic data (e.g., LogP, half-life) for this compound are lacking, highlighting a need for further study .
Biological Activity
N-Benzyl L-Cbz-isoleucinamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.
Synthesis and Characterization
This compound can be synthesized through a series of chemical reactions involving L-isoleucine and benzyl chloroformate. The characterization of the compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.
Biological Activity
Antioxidant Activity
Recent studies have indicated that related compounds exhibit significant antioxidant properties. For instance, a study evaluated the antioxidant capacity of various N-benzyl derivatives using different assays, including DPPH and ABTS radical scavenging tests. The results showed that certain derivatives had IC50 values comparable to established antioxidants like Trolox, suggesting that this compound may also possess similar properties.
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) | IC50 (µM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Trolox | 93 | 90 | 10 |
Anti-inflammatory Activity
In vitro studies have demonstrated that compounds similar to this compound can inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. For example, one study reported that certain derivatives exhibited IC50 values as low as 10 µM against LOX, indicating potential for anti-inflammatory applications.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of N-benzyl derivatives on PC-12 cells, a model for neuronal function. The results indicated that these compounds could protect against oxidative stress-induced cell death, suggesting potential therapeutic uses in neurodegenerative diseases.
- Antiviral Activity : Another case study explored the antiviral properties of related compounds against HIV-1. The findings revealed that certain derivatives inhibited viral replication effectively, indicating a promising avenue for further research into antiviral therapies.
Research Findings
Research into the biological activity of this compound has highlighted several key findings:
- Mechanism of Action : The antioxidant activity is believed to stem from the compound's ability to donate electrons to free radicals, thereby neutralizing them.
- Therapeutic Potential : Given its dual action as an antioxidant and anti-inflammatory agent, there is significant interest in developing this compound for treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Safety Profile : Preliminary safety evaluations suggest that derivatives of this compound exhibit low toxicity in cell cultures, making them suitable candidates for further pharmacological studies.
Q & A
Basic: What are the recommended synthetic strategies for preparing N-Benzyl L-Cbz-isoleucinamide with high enantiomeric purity?
To synthesize this compound, employ a stepwise protection-deprotection approach:
- Step 1 : Introduce the Cbz (carbobenzyloxy) group to the amino acid’s α-amine using benzyl chloroformate under basic conditions (e.g., NaHCO₃). This protects the amine during subsequent reactions .
- Step 2 : Install the N-Benzyl group via alkylation of the isoleucine’s side-chain amine using benzyl bromide or chloride in the presence of a base like K₂CO₃ .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm enantiopurity using chiral HPLC or polarimetry. Final characterization should include -NMR, -NMR, and mass spectrometry to validate structural integrity .
Basic: How does the N-Benzyl group influence the compound’s solubility and stability in peptide synthesis?
The N-Benzyl group enhances hydrophobicity and introduces steric hindrance, which:
- Reduces aqueous solubility , necessitating polar aprotic solvents (e.g., DMF or DMSO) for reactions.
- Improves stability against enzymatic degradation in biological assays by shielding the amide bond .
For peptide coupling, use activating agents like HBTU or DIC/HOBt to mitigate steric challenges during solid-phase synthesis .
Advanced: What are the challenges in removing the N-Benzyl group, and how can they be addressed?
Deprotection of the N-Benzyl group is complicated by:
- Resistance to catalytic hydrogenation due to competing reduction of other functional groups (e.g., Cbz or aromatic rings) .
- Alternative methods :
- Acidic cleavage : Use HBr in acetic acid (33%) at 0–25°C for 12–24 hours, followed by neutralization and extraction .
- Lewis acids : BF₃·Et₂O in dichloromethane selectively removes benzyl groups without affecting Cbz protection .
Validate deprotection success via TLC (silica gel, UV detection) or LC-MS .
Advanced: How can researchers design experiments to evaluate the compound’s role in enzyme inhibition (e.g., BChE or viral fusion proteins)?
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., BChE for Alzheimer’s studies or influenza HA2 fusion peptide) .
- Assay design :
- Mechanistic insights : Perform molecular docking (e.g., AutoDock Vina) to identify π-stacking interactions between the N-Benzyl group and aromatic residues (e.g., F9HA2 in influenza HA2) .
Advanced: How do structural modifications (e.g., N-Benzyl vs. N-Methyl) affect physicochemical and biological properties?
- Hydrophobicity : N-Benzyl derivatives exhibit lower critical micelle concentrations (CMC) than N-Methyl analogs, enhancing membrane permeability but reducing solubility .
- Biological activity :
- In BChE inhibition, N-Benzyl groups improve binding affinity (sub-nM IC₅₀) due to hydrophobic interactions with the enzyme’s gorge .
- For antiviral activity, bulkier N-substituents (e.g., 4-fluorobenzyl) may disrupt HA2 conformational changes, as shown in resistance profiling (e.g., HA1-S326V mutation) .
Compare analogs using structure-activity relationship (SAR) studies with systematic substitution at the benzyl position .
Advanced: How can researchers address contradictions in reported biological data across studies (e.g., varying IC₅₀ values)?
- Standardize assay conditions : Control pH, temperature, and enzyme source (e.g., recombinant vs. tissue-extracted BChE) .
- Purity verification : Use HPLC with UV/Vis or MS detection to rule out impurities (>98% purity required) .
- Data normalization : Express activity relative to a positive control (e.g., donepezil for BChE) and account for batch-to-batch variability in compound synthesis .
Replicate conflicting studies under identical conditions to isolate variables (e.g., buffer composition, incubation time) .
Advanced: What analytical methods are critical for assessing stability under long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
